Cas no 115591-65-6 (Methyl 4-chloro-2-(trifluoromethyl)benzoate)

Methyl 4-chloro-2-(trifluoromethyl)benzoate is a fluorinated aromatic ester with significant utility in organic synthesis and pharmaceutical intermediates. Its structure, featuring both chloro and trifluoromethyl substituents, enhances reactivity in electrophilic and nucleophilic substitution reactions, making it valuable for constructing complex molecules. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, which is advantageous in medicinal chemistry applications. The methyl ester moiety allows for further functionalization through hydrolysis or transesterification. This compound is particularly useful in agrochemical and pharmaceutical research, where its unique electronic properties facilitate the development of bioactive compounds. High purity grades ensure consistent performance in demanding synthetic processes.
Methyl 4-chloro-2-(trifluoromethyl)benzoate structure
115591-65-6 structure
Product Name:Methyl 4-chloro-2-(trifluoromethyl)benzoate
CAS No:115591-65-6
MF:C9H6ClF3O2
MW:238.590952396393
MDL:MFCD06204164
CID:1205455
PubChem ID:14148739
Update Time:2025-05-20

Methyl 4-chloro-2-(trifluoromethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-chloro-2-(trifluoromethyl)benzoate
    • ACMC-20a63a
    • ANW-58820
    • PC2709
    • methyl 4-chloro-2-(fluoromethyl)benzoatea
    • 4-chloro-2-trifluoromethyl-benzoic acid methyl ester
    • CTK6G7599
    • SureCN427243
    • AC1MCNK8
    • 4-chloro-2-trifluoromethylbenzoic acid
    • JRD-1311
    • ACMC-20a63a; ANW-58820; PC2709; methyl 4-chloro-2-(fluoromethyl)benzoatea; 4-chloro-2-trifluoromethyl-benzoic acid methyl ester; CTK6G7599; SureCN427243; AC1MCNK8; 4-chloro-2-trifluoromethylbenzoic acid; JRD-1311;
    • METHYL4-CHLORO-2-(TRIFLUOROMETHYL)BENZOATE
    • DTXSID701262553
    • DB-417328
    • E76709
    • SY316617
    • BS-51091
    • MFCD06204164
    • 115591-65-6
    • CS-0131330
    • SCHEMBL2798818
    • AKOS027425304
    • MDL: MFCD06204164
    • Inchi: 1S/C9H6ClF3O2/c1-15-8(14)6-3-2-5(10)4-7(6)9(11,12)13/h2-4H,1H3
    • InChI Key: NHOXZNZUKPMTMA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(C(=O)OC)=C(C(F)(F)F)C=1

Computed Properties

  • Exact Mass: 238.00088
  • Monoisotopic Mass: 238.0008416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3

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Methyl 4-chloro-2-(trifluoromethyl)benzoate Related Literature

Additional information on Methyl 4-chloro-2-(trifluoromethyl)benzoate

Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS No. 115591-65-6): A Comprehensive Overview

Methyl 4-chloro-2-(trifluoromethyl)benzoate, identified by its CAS number 115591-65-6, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This compound, featuring a benzoate core with substituents including a chloro group and a trifluoromethyl group, has garnered attention due to its versatile applications in the development of novel drugs and agrochemicals. The unique structural attributes of this molecule contribute to its reactivity and utility in various synthetic pathways.

The Methyl 4-chloro-2-(trifluoromethyl)benzoate molecule is characterized by its aromatic ring system, which is functionalized with a chloro group at the 4-position and a trifluoromethyl group at the 2-position. The presence of these substituents enhances the compound's electronic properties, making it a valuable intermediate in organic synthesis. Specifically, the trifluoromethyl group increases the lipophilicity and metabolic stability of the molecule, which are critical factors in drug design.

In recent years, there has been a growing interest in the development of compounds with fluorine-containing moieties due to their favorable pharmacokinetic properties. The 4-chloro-2-(trifluoromethyl)benzoate derivative exemplifies this trend, as it has been explored in the synthesis of various bioactive molecules. For instance, researchers have utilized this compound as a precursor in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The chloro and trifluoromethyl groups provide handles for further functionalization, allowing for the creation of structurally diverse derivatives with enhanced biological activity.

The pharmaceutical industry has shown particular interest in compounds that exhibit both potency and selectivity. The Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS No. 115591-65-6) fits this criterion well, as its structural features enable interactions with biological targets that are both specific and effective. For example, studies have demonstrated its utility in the synthesis of small-molecule inhibitors targeting enzymes involved in cancer pathways. The trifluoromethyl group, in particular, has been shown to improve binding affinity and reduce metabolic degradation, thereby enhancing the therapeutic efficacy of the final drug product.

Advances in computational chemistry have further facilitated the exploration of novel derivatives of Methyl 4-chloro-2-(trifluoromethyl)benzoate. Molecular modeling techniques have allowed researchers to predict the binding modes of this compound to various biological targets with high accuracy. This has enabled the rational design of analogs with improved pharmacological properties. For instance, computational studies have identified derivatives of this compound that exhibit enhanced binding to protein kinases, which are key targets in oncology research.

The agrochemical sector has also benefited from the versatility of 4-chloro-2-(trifluoromethyl)benzoate derivatives. These compounds have been investigated as potential intermediates in the synthesis of novel pesticides and herbicides. The structural features of this molecule contribute to its efficacy against a broad spectrum of pests while maintaining environmental safety. This balance between potency and environmental compatibility is crucial for sustainable agricultural practices.

In conclusion, Methyl 4-chloro-2-(trifluoromethyl)benzoate (CAS No. 115591-65-6) is a multifaceted compound with significant applications in pharmaceuticals and agrochemicals. Its unique structural attributes make it a valuable building block for synthesizing bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for this compound, its importance in drug discovery and agricultural innovation is likely to grow further.

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